

# Rivenprost: A Selective EP4 Agonist with Regenerative Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Rivenprost** (also known as ONO-4819 or ONO-AE1-734) is a potent and selective agonist for the prostaglandin E receptor 4 (EP4).[1][2] Emerging preclinical and clinical data suggest that **Rivenprost** holds significant promise in the field of regenerative medicine due to its multifaceted activities, including promoting bone formation, exerting hepatoprotective effects, facilitating wound healing, and modulating inflammatory responses. This document provides a comprehensive overview of the current understanding of **Rivenprost**, focusing on its mechanism of action, key experimental findings, and potential therapeutic applications.

### Introduction to Rivenprost and the EP4 Receptor

**Rivenprost** is a small molecule that selectively binds to and activates the EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2).[1][3] The EP4 receptor is primarily coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA) and the cAMP response element-binding protein (CREB).[3] This signaling cascade plays a crucial role in various physiological processes, including tissue repair and regeneration.

### **Quantitative Data Summary**



The following tables summarize the key quantitative data associated with **Rivenprost**'s activity and effects.

Table 1: Receptor Binding and Activity

| Parameter           | Value  | Species       | Source |
|---------------------|--------|---------------|--------|
| Ki for EP4 Receptor | 0.7 nM | Not Specified | [1]    |

Table 2: In Vitro Effects on Osteoblast and Adipocyte Differentiation

| Cell Line | Concentration<br>Range | Incubation<br>Time | Key Findings                                                                                                                                  | Source |
|-----------|------------------------|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|--------|
| C3H10T1/2 | 1 nM - 1 μM            | 7 days             | Stimulated osteoblast differentiation (upregulation of Runx2 and Osterix); Inhibited adipocyte differentiation (downregulation of PPARy mRNA) | [1]    |

Table 3: In Vivo Effects in Animal Models



| Animal<br>Model                                        | Dosage            | Administrat<br>ion Route | Duration                                                                 | Key<br>Findings                                                                                                        | Source |
|--------------------------------------------------------|-------------------|--------------------------|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|--------|
| Sprague-<br>Dawley rats                                | 10 μg/kg          | Subcutaneou<br>s         | 5 weeks<br>(twice daily)                                                 | Increased osteoblast number, bone volume, mineral apposition rate, and bone formation rate; Decreased adipocyte number | [1]    |
| Wistar rats (GalN/LPS- induced acute liver injury)     | 0.2 mg/kg         | Intraperitonea<br>I      | Single<br>dosage                                                         | Inhibited development of hepatic necrosis; Decreased levels of AST, ALT, TNF- $\alpha$ , and IFN-y                     | [1]    |
| Male rat<br>locus<br>coeruleus<br>neurons (ex<br>vivo) | 0.01 nM - 1<br>μM | Not<br>Applicable        | Increased firing rate of LC neurons in a concentration -dependent manner | [4]                                                                                                                    |        |
| Mice (lethal radiation exposure)                       | Not Specified     | Not Specified            | 50% survival                                                             | [5]                                                                                                                    |        |



| Mice         |              |          |        |               |     |
|--------------|--------------|----------|--------|---------------|-----|
| (unilateral  | 7E ug/kg/day | 2004     | 7 days | Not specified | [2] |
| ureteral     | 75 μg/kg/day | minipump | 7 days | in snippet    | [3] |
| obstruction) |              |          |        |               |     |

Table 4: Clinical Trial Information

| NCT Number  | Condition          | Phase   | Start Date    | Sponsor                                                                                    |
|-------------|--------------------|---------|---------------|--------------------------------------------------------------------------------------------|
| NCT00296556 | Ulcerative Colitis | Phase 2 | February 2006 | Kyoto University, Graduate School of Medicine Nationa I Institute of Biomedical Innovation |

# Signaling Pathways and Experimental Workflows Rivenprost-Induced EP4 Signaling Pathway

**Rivenprost**'s mechanism of action is centered on the activation of the EP4 receptor and its downstream signaling cascade. The following diagram illustrates this pathway.





Click to download full resolution via product page

Rivenprost-EP4 signaling cascade.





## **Experimental Workflow: In Vivo Bone Formation Study**

The following diagram outlines a typical experimental workflow for evaluating the effect of **Rivenprost** on bone formation in a rodent model.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Myeloid cyclooxygenase-2/prostaglandin E2/E-type prostanoid receptor 4 promotes transcription factor MafB-dependent inflammatory resolution in acute kidney injury: PGE2 modulates macrophage phenotype through MafB PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of prostaglandin E2 EP2 and EP4 receptors in male rat locus coeruleus neurons ex vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Rivenprost: A Selective EP4 Agonist with Regenerative Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157803#rivenprost-s-potential-in-regenerative-medicine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com